
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane, also known as DFMO, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound is a fluorinated derivative of the amino acid ornithine and inhibits the enzyme ornithine decarboxylase (ODC), which plays a crucial role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane exerts its pharmacological effects by inhibiting ODC, which catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been associated with cancer and other diseases. By blocking polyamine biosynthesis, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane reduces the availability of these compounds and disrupts the cellular processes that depend on them. The exact mechanism by which 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane induces apoptosis and other cellular responses is still under investigation, but it is believed to involve multiple signaling pathways and gene expression changes.
Biochemical and Physiological Effects
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has been shown to have various biochemical and physiological effects, depending on the dose, duration, and route of administration. In cancer cells, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane inhibits cell proliferation, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. In inflammation models, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane reduces the production of pro-inflammatory cytokines and chemokines, and attenuates the recruitment of immune cells to the site of inflammation. In neurodegenerative diseases, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane protects against oxidative stress, inflammation, and neurotoxicity, and improves cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has several advantages for lab experiments, including its high potency, specificity, and low toxicity. The compound can be easily synthesized and purified, and its effects can be measured using various assays, such as cell viability, apoptosis, and polyamine levels. However, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane also has some limitations, such as its short half-life, poor solubility, and potential off-target effects. These issues can be addressed by using different formulations, delivery methods, and dosing regimens, and by conducting thorough pharmacokinetic and pharmacodynamic studies.
Direcciones Futuras
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane research is an active area of investigation, and many future directions are being pursued. Some of the potential applications of 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane include:
- Combination therapy with other anticancer agents, such as chemotherapy, immunotherapy, and targeted therapy
- Chemoprevention of other types of cancer, such as breast, ovarian, and lung cancer
- Treatment of parasitic infections, such as African sleeping sickness and leishmaniasis
- Development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane
- Identification of new targets and pathways that are regulated by polyamines and can be modulated by 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane
- Exploration of the role of 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders.
Conclusion
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane, or 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane, is a promising compound with a wide range of potential therapeutic applications. Its inhibition of ornithine decarboxylase and subsequent reduction of polyamine biosynthesis have shown to be effective in various diseases, such as cancer, inflammation, and neurodegeneration. While 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has some limitations, its potency, specificity, and low toxicity make it an attractive candidate for further research and development.
Métodos De Síntesis
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane can be synthesized by reacting 2,3-difluoro-1,4-dimethyl-5-nitrobenzene with 2-amino-1-propanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with epichlorohydrin to form 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane. The synthesis method has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to obtain different forms of 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane, such as the hydrochloride salt and the racemic mixture.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has also been tested in clinical trials as a chemopreventive agent for colorectal adenomas and as a combination therapy for neuroblastoma and other solid tumors. In addition to cancer, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has been investigated for its anti-inflammatory, neuroprotective, and antiparasitic properties.
Propiedades
IUPAC Name |
2-(1,1-difluoro-2-methylpropan-2-yl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(2,5(8)9)7(3)4-10-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYFLJIJAGDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

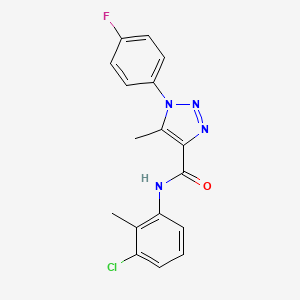
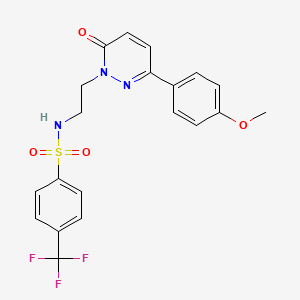
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)
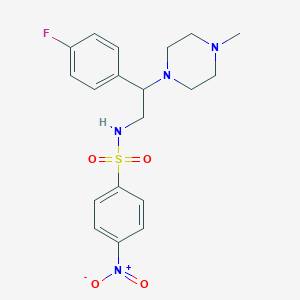
![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)
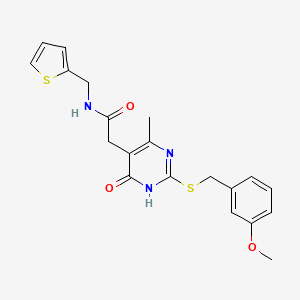

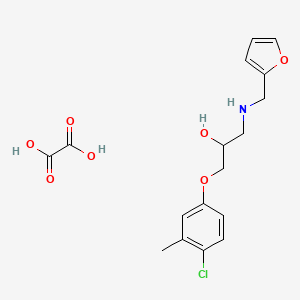
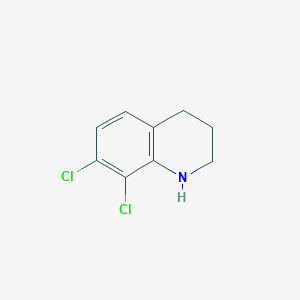
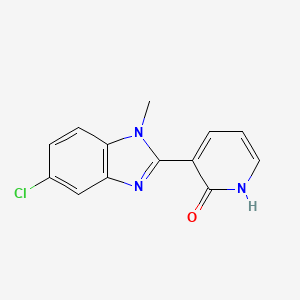
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)
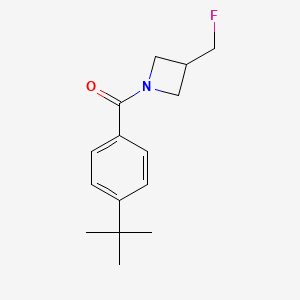
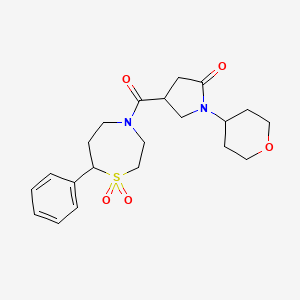
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)